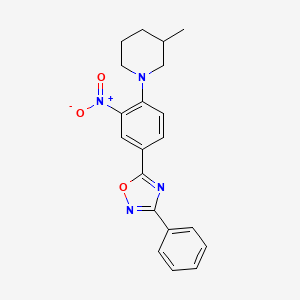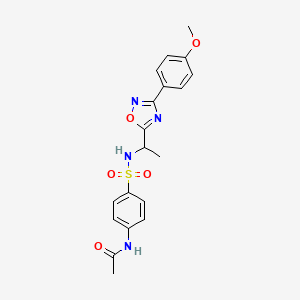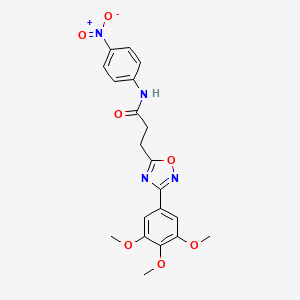
5-(4-(3-methylpiperidin-1-yl)-3-nitrophenyl)-3-phenyl-1,2,4-oxadiazole
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5-(4-(3-methylpiperidin-1-yl)-3-nitrophenyl)-3-phenyl-1,2,4-oxadiazole, also known as MNPO, is a chemical compound that has gained significant attention in the field of medicinal chemistry. This compound has shown potential as a therapeutic agent for various diseases, including cancer, Alzheimer's disease, and inflammation.
Mécanisme D'action
The mechanism of action of 5-(4-(3-methylpiperidin-1-yl)-3-nitrophenyl)-3-phenyl-1,2,4-oxadiazole is not yet fully understood. However, studies have suggested that it may act by inhibiting various signaling pathways involved in cancer cell proliferation and inflammation. It may also act by modulating the activity of enzymes involved in the production of reactive oxygen species, which play a role in neurodegenerative diseases.
Biochemical and Physiological Effects:
5-(4-(3-methylpiperidin-1-yl)-3-nitrophenyl)-3-phenyl-1,2,4-oxadiazole has been shown to have a variety of biochemical and physiological effects. It has been found to induce apoptosis in cancer cells by activating caspase-3 and caspase-9. It has also been shown to inhibit the production of pro-inflammatory cytokines such as TNF-α and IL-6. In addition, 5-(4-(3-methylpiperidin-1-yl)-3-nitrophenyl)-3-phenyl-1,2,4-oxadiazole has been found to have neuroprotective effects by reducing oxidative stress and inflammation in the brain.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of using 5-(4-(3-methylpiperidin-1-yl)-3-nitrophenyl)-3-phenyl-1,2,4-oxadiazole in lab experiments is its high yield during synthesis. It is also relatively stable and can be stored for long periods of time. However, one limitation is that its mechanism of action is not yet fully understood, which may make it difficult to optimize its use as a therapeutic agent.
Orientations Futures
There are several future directions for research on 5-(4-(3-methylpiperidin-1-yl)-3-nitrophenyl)-3-phenyl-1,2,4-oxadiazole. One area of interest is its potential as a therapeutic agent for neurodegenerative diseases such as Alzheimer's disease. Further studies are needed to elucidate its mechanism of action and to optimize its use as a therapeutic agent. Another area of interest is its potential as an anticancer agent. Studies are needed to determine its efficacy in vivo and to identify potential drug targets. Finally, 5-(4-(3-methylpiperidin-1-yl)-3-nitrophenyl)-3-phenyl-1,2,4-oxadiazole may have potential as an anti-inflammatory agent, and further studies are needed to evaluate its effectiveness in treating inflammatory diseases.
Méthodes De Synthèse
The synthesis of 5-(4-(3-methylpiperidin-1-yl)-3-nitrophenyl)-3-phenyl-1,2,4-oxadiazole involves the reaction of 4-(3-methylpiperidin-1-yl)-3-nitrobenzaldehyde with phenylhydrazine and triethyl orthoformate in the presence of a catalyst. This reaction produces 5-(4-(3-methylpiperidin-1-yl)-3-nitrophenyl)-3-phenyl-1,2,4-oxadiazole as a yellow solid with a high yield.
Applications De Recherche Scientifique
5-(4-(3-methylpiperidin-1-yl)-3-nitrophenyl)-3-phenyl-1,2,4-oxadiazole has been studied extensively for its potential therapeutic applications. Studies have shown that it exhibits anticancer activity by inducing apoptosis in cancer cells. It has also shown potential as an anti-inflammatory agent by inhibiting the production of pro-inflammatory cytokines. In addition, 5-(4-(3-methylpiperidin-1-yl)-3-nitrophenyl)-3-phenyl-1,2,4-oxadiazole has been shown to have neuroprotective effects and may be useful in the treatment of Alzheimer's disease.
Propriétés
IUPAC Name |
5-[4-(3-methylpiperidin-1-yl)-3-nitrophenyl]-3-phenyl-1,2,4-oxadiazole |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H20N4O3/c1-14-6-5-11-23(13-14)17-10-9-16(12-18(17)24(25)26)20-21-19(22-27-20)15-7-3-2-4-8-15/h2-4,7-10,12,14H,5-6,11,13H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZFLREBBCBGTQAH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCCN(C1)C2=C(C=C(C=C2)C3=NC(=NO3)C4=CC=CC=C4)[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H20N4O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
364.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![methyl 2-{4-[(2,4,6-trimethylphenyl)sulfamoyl]phenoxy}acetate](/img/structure/B7693141.png)




![N-(2-methoxy-5-{[(pyridin-2-yl)methyl]sulfamoyl}phenyl)benzamide](/img/structure/B7693169.png)

![N'-cyclooctylidene-2,7-dimethylimidazo[1,2-a]pyridine-3-carbohydrazide](/img/structure/B7693182.png)


![N-(1,7-dimethyl-1H-pyrazolo[3,4-b]quinolin-3-yl)-2-phenoxyacetamide](/img/structure/B7693200.png)

